(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine
Description
2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The triazolo-pyrimidine structure is known for its biological activity, making it a valuable target for drug discovery and development.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9N5/c8-3-2-6-10-7-9-4-1-5-12(7)11-6/h1,4-5H,2-3,8H2 |
InChI Key |
PRHVXFAJDQIONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCN)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
For industrial-scale production, the microwave-mediated synthesis method is particularly attractive due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product. Additionally, the use of eco-friendly methods aligns with the principles of green chemistry, making it a sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolo-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while nucleophilic substitution can introduce alkyl or aryl groups, resulting in a variety of substituted derivatives.
Scientific Research Applications
2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as an anticancer, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphodiesterases, which play a role in various biological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine indole derivatives: These derivatives are known for their anticancer properties and are used in medicinal chemistry.
Uniqueness
2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
